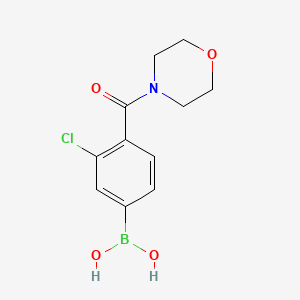(3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid
CAS No.: 850589-49-0
Cat. No.: VC2802567
Molecular Formula: C11H13BClNO4
Molecular Weight: 269.49 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 850589-49-0 |
|---|---|
| Molecular Formula | C11H13BClNO4 |
| Molecular Weight | 269.49 g/mol |
| IUPAC Name | [3-chloro-4-(morpholine-4-carbonyl)phenyl]boronic acid |
| Standard InChI | InChI=1S/C11H13BClNO4/c13-10-7-8(12(16)17)1-2-9(10)11(15)14-3-5-18-6-4-14/h1-2,7,16-17H,3-6H2 |
| Standard InChI Key | HPRBSCDTOODIQX-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=C(C=C1)C(=O)N2CCOCC2)Cl)(O)O |
| Canonical SMILES | B(C1=CC(=C(C=C1)C(=O)N2CCOCC2)Cl)(O)O |
Introduction
Chemical Identity and Structure
(3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid is an organoboron compound with distinct structural features that contribute to its chemical reactivity and applications. The compound consists of a phenyl ring substituted with a chlorine atom at the 3-position and a morpholine-4-carbonyl group at the 4-position, while maintaining the characteristic boronic acid (-B(OH)₂) functional group. This unique combination of substituents creates a molecule with diverse chemical properties.
Identification Parameters
The compound is precisely defined by various chemical identifiers and properties as outlined in Table 1.
Table 1: Chemical Identity Parameters
| Parameter | Value |
|---|---|
| CAS Number | 850589-49-0 |
| Molecular Formula | C₁₁H₁₃BClNO₄ |
| Molecular Weight | 269.49 g/mol |
| IUPAC Name | [3-chloro-4-(morpholine-4-carbonyl)phenyl]boronic acid |
| Standard InChI | InChI=1S/C11H13BClNO4/c13-10-7-8(12(16)17)1-2-9(10)11(15)14-3-5-18-6-4-14/h1-2,7,16-17H,3-6H2 |
| Standard InChIKey | HPRBSCDTOODIQX-UHFFFAOYSA-N |
| SMILES Notation | B(C1=CC(=C(C=C1)C(=O)N2CCOCC2)Cl)(O)O |
Source: Based on chemical database information
Structural Characteristics
The molecular structure features several key components that define its chemical behavior:
-
The phenyl ring core provides aromatic stability.
-
The boronic acid group (-B(OH)₂) positioned para to the carbonyl functionality enables participation in various coupling reactions.
-
The chlorine substituent at the 3-position offers potential for halogen bonding and affects the electronic distribution across the molecule.
-
The morpholine-4-carbonyl group introduces both steric bulk and potential hydrogen bonding sites through its oxygen and nitrogen atoms .
This combination of structural elements creates a molecule with potential applications in medicinal chemistry and materials science.
Physical and Chemical Properties
Understanding the physical and chemical properties of (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid provides insights into its handling, storage, and application potential. These properties are determined by the molecule's structure and intermolecular interactions.
Physical Properties
The physical state and thermodynamic properties of the compound are summarized in Table 2.
Table 2: Physical Properties
| Property | Value |
|---|---|
| Physical Appearance | Solid |
| Melting Point | 182-186°C |
| Boiling Point | 524.9±60.0°C at 760 mmHg |
| Density | 1.4±0.1 g/cm³ |
| Flash Point | 271.3±32.9°C |
Synthesis and Applications
The synthesis of (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid typically requires careful control of reaction conditions to optimize yields and minimize side reactions.
| Classification | Details |
|---|---|
| GHS Pictogram | GHS07 (Warning) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
| GHS Classification | Skin irritation (Category 2) Eye irritation (Category 2A) Specific target organ toxicity - single exposure (Category 3), Respiratory system |
Source: Safety data information
Related Compounds and Comparative Analysis
(3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid belongs to a family of structurally related compounds that share similar chemical features but differ in their substitution patterns.
Structural Analogs
Several closely related compounds have been identified and studied:
Table 4: Structural Analogs
| Compound | CAS Number | Structural Difference |
|---|---|---|
| (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid | 871332-71-7 | Reversed positions of chloro and morpholine-carbonyl groups |
| (3-(Morpholine-4-carbonyl)phenyl)boronic acid | 723281-55-8 | Lacks the chloro substituent |
| (4-(Morpholine-4-carbonyl)phenyl)boronic acid | 389621-84-5 | Morpholine-carbonyl at para position without chloro group |
| (2-(Morpholine-4-carbonyl)phenyl)boronic acid | 874219-17-7 | Morpholine-carbonyl at ortho position without chloro group |
Source: Comparative structural information
Structure-Property Relationships
The position and nature of substituents on the phenyl ring significantly impact the chemical and physical properties of these related compounds:
-
The position of the chlorine atom relative to the morpholine-carbonyl group affects the electronic distribution across the molecule.
-
The substitution pattern influences the reactivity in cross-coupling reactions.
-
Different isomers may exhibit varying degrees of stability and solubility.
-
Biological activities may differ substantially between isomers despite their structural similarities .
These structure-property relationships are valuable for designing compounds with specific physical, chemical, or biological properties for targeted applications.
| Parameter | Typical Specification |
|---|---|
| Purity | ≥98% |
| Packaging Options | 100 mg, 250 mg, 1 g, 5 g |
| Storage Requirements | Inert atmosphere, Room temperature |
| Intended Use | Research use only |
Source: Product information from suppliers
These specifications ensure that researchers have access to high-quality material for their experimental needs while maintaining appropriate safety standards.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume